molecular formula C15H28N2O3 B13229614 tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

Cat. No.: B13229614
M. Wt: 284.39 g/mol
InChI Key: YOSXSJFSPCDHIN-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate (CAS: 2060038-82-4) is a spirocyclic carbamate derivative with a molecular formula of C₁₅H₂₈N₂O₃ and a molecular weight of 284.39 g/mol . Its structure features a 1-oxa-8-azaspiro[4.5]decane core, combining oxygen and nitrogen heteroatoms within a bicyclic system.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl N-methyl-N-(6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate

InChI

InChI=1S/C15H28N2O3/c1-11-9-16-7-6-15(11)8-12(10-19-15)17(5)13(18)20-14(2,3)4/h11-12,16H,6-10H2,1-5H3

InChI Key

YOSXSJFSPCDHIN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC12CC(CO2)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable spirocyclic amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Comparison with Similar Compounds

Structural Analogues in the Azaspiro[4.5]decane Family

Several structurally related compounds share the azaspiro[4.5]decane framework but differ in substituents, heteroatom placement, or stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl 6-methyl-1-azaspiro[4.5]decane-1-carboxylate Not specified C₁₅H₂₇NO₂ ~253.38 6-methyl, no oxa, carbamate at N1
tert-Butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate Not specified C₁₅H₂₇NO₂ ~253.38 8-methyl, no oxa, carbamate at N1
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ 290.35 Difluoro substitution, S-configuration at C3
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ 240.34 Smaller spiro[3.5] system, no methyl

Key Structural Differences :

  • Heteroatom Arrangement : The target compound contains 1-oxa-8-aza bridging, unlike the purely azaspiro derivatives (e.g., compounds), which lack oxygen. This oxa substitution may enhance hydrogen-bonding capacity and alter ring puckering dynamics .
  • Substituent Position : The 6-methyl group in the target compound contrasts with the 8-methyl isomer (e.g., tert-butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate), which may lead to divergent steric effects in binding interactions .
Physicochemical and ADMET Properties
Property Target Compound (C₁₅H₂₈N₂O₃) tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (C₁₃H₂₄N₂O₂) tert-Butyl (S)-difluoro analogue (C₁₄H₂₄F₂N₂O₂)
Molecular Weight 284.39 240.34 290.35
log P (Predicted) ~2.5 (estimated) iLOGP: 1.71, XLOGP3: 2.62 Not reported
H-Bond Acceptors 5 4 4
Rotatable Bonds 3 3 3
TPSA (Ų) ~50 55.84 55.84
GI Absorption High (inferred) High High

Key Observations :

  • The target compound’s larger molecular weight and oxa substitution may reduce solubility compared to smaller spiro[3.5] analogues .
  • Fluorination in the difluoro analogue increases molecular weight and log P, suggesting enhanced lipophilicity and possible blood-brain barrier penetration .

Biological Activity

tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activity, particularly in modulating enzyme interactions and influencing cellular processes.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₅H₂₈N₂O₃
  • Molecular Weight : 284.39 g/mol
  • IUPAC Name : this compound

Research indicates that this compound interacts with specific molecular targets, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for understanding its pharmacological effects and therapeutic potential. The compound's ability to bind selectively to enzymes suggests it could serve as a valuable tool for investigating enzyme interactions and cellular functions.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Modulation : Studies have shown that this compound can influence the activity of certain enzymes, potentially affecting metabolic pathways.
  • Cellular Processes : The compound has been implicated in various cellular processes, making it a candidate for further studies in drug development.
  • Pharmacological Applications : Its unique structure allows for the exploration of its use in therapeutic applications, particularly in pain management and neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan}C₁₅H₂₈N₂O₃Contains an additional methyl group at position 6
tert-butyl (2-oxa-8-azaspiro[4.5]decan)C₁₃H₂₄N₂O₃Features an ether linkage instead of a nitrogen substituent
tert-butyl N-(8-oxa-{1}-azaspiro[4.5]decan)C₁₃H₂₄N₂O₃Lacks the methyl group on nitrogen

This table illustrates how variations in functional groups significantly influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to tert-butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan}. For instance:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of azaspiro compounds exhibit potent inhibition against specific enzymes involved in pain pathways, suggesting potential applications in analgesic therapies.
  • Cellular Assays : In vitro assays revealed that compounds with similar structures can modulate signaling pathways critical for cell survival and proliferation, indicating a broader therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and carbamate protection. For example:

  • Step 1 : React a spirocyclic amine precursor (e.g., 6-methyl-1-oxa-8-azaspiro[4.5]decan-3-amine) with tert-butyl dicarbonate (Boc₂O) in anhydrous acetonitrile under reflux with a base like potassium carbonate (K₂CO₃) to introduce the Boc group .
  • Step 2 : Methylation of the secondary amine using methyl iodide (MeI) or dimethyl sulfate in the presence of a mild base (e.g., triethylamine) .
    Key Parameters :
ParameterCondition
SolventAcetonitrile, THF
Temperature60–80°C (reflux)
Reaction Time6–12 hours
Yield60–85% (HPLC purity ≥95%)

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm spirocyclic structure via characteristic signals (e.g., δ 1.4–1.5 ppm for tert-butyl, δ 3.2–3.5 ppm for methylamino groups) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₈N₂O₃: 297.21) .
  • X-ray Crystallography : Resolve spirocyclic conformation using SHELXL (rigid-bond restraint refinement for disordered atoms) .

Advanced Research Questions

Q. How does the spirocyclic ring conformation influence reactivity and biological activity?

Methodological Answer:

  • Conformational Analysis :
    • Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) for the 1-oxa-8-azaspiro[4.5]decane ring using DFT calculations (e.g., Gaussian 16) or crystallographic data .
    • Dynamic NMR : Monitor ring-flipping barriers (ΔG‡) in solution to assess rigidity .
  • Biological Implications :
    • Rigid spirocycles may enhance binding affinity to targets (e.g., GPCRs) by reducing entropic penalties. Test via SAR studies by synthesizing analogs with varied ring sizes or substituents .

Q. How to resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., overmethylation products or Boc-deprotected amines) .
  • Optimization Strategies :
    • Solvent Screening : Replace acetonitrile with DMF or DMSO to improve solubility of bulky intermediates .
    • Catalyst Addition : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
  • Case Study : In a 2022 study, replacing K₂CO₃ with Cs₂CO₃ reduced side reactions (e.g., elimination) in spirocyclic carbamate synthesis, improving yield by 20% .

Q. What experimental designs are recommended for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinase or protease targets using fluorescence polarization (FP) or TR-FRET assays .
    • Membrane Permeability : Use Caco-2 cell monolayers with LC-MS quantification to assess bioavailability .
  • In Vivo Models :
    • PK/PD Studies : Administer in rodent models (e.g., IV/PO dosing) with plasma sampling at 0–24 hours. Analyze via UPLC-QTOF .
  • Toxicity Profiling : Conduct Ames tests for mutagenicity and hERG channel binding assays for cardiac risk .

Q. How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Crystallization Conditions :

    ParameterCondition
    SolventEthyl acetate/hexane (1:3)
    Temperature4°C (slow evaporation)
    Additive1% trifluoroacetic acid (TFA) to protonate amines
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve low-electron-density regions. Refine with SHELXL using TWIN/BASF commands for twinned crystals .

Data Contradictions and Validation

  • Synthesis Yield Variability : Discrepancies (e.g., 60% vs. 85% yields) may arise from Boc protection efficiency. Validate via in situ FTIR monitoring of carbonyl (C=O) stretch at 1680–1720 cm⁻¹ .
  • Biological Activity Conflicts : Differences in IC₅₀ values across studies could reflect assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using NIH/NCBI BioAssay guidelines .

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